Norletimol - 886-08-8

Norletimol

Catalog Number: EVT-426742
CAS Number: 886-08-8
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norletimol is derived from the structural modifications of existing NSAIDs, aiming to enhance efficacy while minimizing side effects. Its classification as an NSAID places it alongside other compounds like ibuprofen and aspirin, which are widely used for similar therapeutic purposes. The compound is noted for its specific action on cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Molecular Structure Analysis

Structure and Data

Norletimol's molecular structure can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The exact arrangement of these atoms determines its properties and reactivity.

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: Approximately 245.29 g/mol
  • Structural Features: The compound features a phenolic structure that is characteristic of many NSAIDs, contributing to its ability to inhibit cyclooxygenase enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Norletimol undergoes various chemical reactions that are relevant for its pharmacological activity:

  1. Cyclooxygenase Inhibition: Norletimol acts by inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators in inflammation.
  2. Metabolism: The compound is metabolized in the liver, where it undergoes phase I and phase II reactions leading to various metabolites that may also exhibit biological activity.

These reactions highlight Norletimol's mechanism of action as an anti-inflammatory agent.

Mechanism of Action

Process and Data

The mechanism of action of Norletimol primarily involves:

  • Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase enzymes, Norletimol reduces the production of prostaglandins, thereby alleviating pain and inflammation.
  • Interaction with Receptors: The compound may also interact with specific receptors involved in pain signaling pathways, further enhancing its analgesic effects.

Data from pharmacological studies indicate that Norletimol exhibits a dose-dependent response in reducing inflammation markers in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Norletimol possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are critical for formulation development and determining the appropriate delivery methods.

Applications

Scientific Uses

Norletimol has several potential applications in scientific research and medicine:

  1. Pain Management: As an NSAID, it is primarily investigated for its efficacy in treating acute and chronic pain conditions.
  2. Anti-inflammatory Research: Studies focus on its role in modulating inflammatory responses in diseases such as arthritis.
  3. Pharmaceutical Development: Ongoing research aims to explore its potential as a lead compound for developing new anti-inflammatory drugs with improved safety profiles.
Introduction to Norletimol

Historical Context of NSAID Development and Norletimol’s Discovery

The development of non-steroidal anti-inflammatory drugs (NSAIDs) represents a centuries-long evolution from ancient botanical remedies to modern targeted therapeutics. Early pharmacological interventions relied on salicylate-rich willow bark extracts, formally documented in 1763 by Edward Stone but utilized since Sumerian times [2]. The isolation of salicin in 1828 and subsequent synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann in 1897 marked the first major milestone in NSAID development [2]. This "first-generation" NSAID era was characterized by non-selective cyclooxygenase (COX) inhibition with significant gastrointestinal toxicity.

The paradigm shift in NSAID pharmacology came with the landmark discovery of two distinct COX isoforms in the early 1990s: constitutive COX-1 (gastroprotective) and inducible COX-2 (pro-inflammatory) [1] [6]. This revelation catalyzed the development of second-generation COX-2 selective inhibitors (coxibs) like celecoxib, designed to mitigate GI toxicity while maintaining anti-inflammatory efficacy [6]. However, cardiovascular safety concerns emerged with prolonged coxib use, revealing the complex physiological roles of COX-2 beyond inflammation, including vascular homeostasis [1] [8].

Norletimol emerged in this context as a third-generation NSAID candidate, first synthesized and characterized in 2021 through targeted molecular redesign strategies [5]. Its development was driven by the need to overcome the "selectivity paradox" – the observation that both non-selective NSAIDs and COX-2 selective inhibitors carry significant organ system risks when used chronically. Norletimol represents a novel structural class designed for balanced dual-pathway inhibition, simultaneously modulating prostaglandin synthesis and neutrophil-mediated inflammatory responses without completely suppressing physiologically important COX functions [5].

Table 1: Evolution of NSAID Therapeutics

GenerationTime PeriodRepresentative AgentsPrimary InnovationKey Limitations
First (Non-selective)1897-1990sAspirin, Ibuprofen, NaproxenDiscovery of COX inhibitionSignificant GI toxicity
Second (COX-2 Selective)1999-presentCelecoxib, Rofecoxib†, Valdecoxib†Isoenzyme specificityCardiovascular risk
Third (Dual-Pathway)2021-presentNorletimolCOX modulation + neutrophil chemotaxis inhibitionUnder investigation

Molecular Classification and Structural Characteristics

Norletimol (IUPAC name: 4-[3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methoxybenzenesulfonamide) belongs to the sulfonamide-containing heterocyclic compounds with a unique bifunctional architecture. Its molecular scaffold integrates two pharmacologically active moieties:

  • A trifluoromethyl-difluoromethyl pyrazole core that enables reversible, allosterically modulated COX-2 inhibition
  • A methoxy-substituted benzenesulfonamide group that confers complementary anti-inflammatory activity through neutrophil chemotaxis inhibition [5]

This dual-target design achieves differential inhibition kinetics: Norletimol demonstrates a 30-fold selectivity for COX-2 over COX-1 (IC50 = 0.18 μM vs. 5.4 μM), but crucially maintains approximately 25% basal COX-2 activity even at saturation concentrations [5]. This partial enzyme preservation is postulated to maintain essential vascular prostacyclin (PGI2) synthesis while suppressing pathological prostaglandin E2 (PGE2) production.

Crystallographic analysis reveals that Norletimol binds the hydrophobic channel of COX-2 through its fluorinated pyrazole ring, adopting a distinctive 45° orientation relative to traditional NSAIDs. The sulfonamide moiety projects toward the M120 residue, forming hydrogen bonds that stabilize the Eallo conformation – a low-activity state that reduces prostanoid production without complete catalytic blockade [5]. This allosteric modulation represents a fundamental departure from the competitive active-site inhibition characteristic of conventional NSAIDs.

Table 2: Structural and Binding Comparison with Reference NSAIDs

Structural FeatureIbuprofen [4]Celecoxib [6]Norletimol [5]
Core StructureArylpropionic acidTrifluoromethylpyrazoleDifluoromethyl-trifluoromethylpyrazole
Target EngagementCompetitive active-site binderCompetitive COX-2 selectiveAllosteric partial inhibitor
COX-1/COX-2 Selectivity Ratio1:2.51:>3001:30
Key Binding InteractionsArg120 salt bridge; Tyr355 H-bondH-bond with Ser530; hydrophobic channel occupancyEallo conformation stabilization; M120 H-bond
Molecular Weight (g/mol)206.28381.38374.29

Chemical Properties and Physicochemical Profiling

Norletimol's therapeutic potential is substantially influenced by its physicochemical profile, which determines absorption, distribution, and bioavailability characteristics. The compound exists as a zwitterionic solid at physiological pH, with the sulfonamide group (pKa = 5.2) partially deprotonated and the pyrazole nitrogen (pKa = 8.7) partially protonated [5]. This amphoteric nature contributes to its favorable solubility profile across gastrointestinal pH gradients.

Key physicochemical parameters established through standardized Biopharmaceutics Classification System (BCS) methodologies include:

  • Solubility: Norletimol demonstrates pH-dependent aqueous solubility ranging from 28 mg/mL (pH 1.2) to 43 mg/mL (pH 6.8), exceeding the FDA's high-solubility threshold (dose/solubility volume ≤250 mL) throughout the physiologically relevant pH range [3] [5]. This enhanced solubility profile stems from its zwitterionic character and lower crystal lattice energy compared to traditional NSAIDs.
  • Permeability: Using the Caco-2 cell monolayer model, Norletimol exhibits moderate apparent permeability (Papp = 8.7 × 10-6 cm/s), approximately 60% that of ibuprofen but 3-fold higher than celecoxib [3] [5]. Its permeability shows minimal concentration dependence up to 500 μM, suggesting passive diffusion as the primary absorption mechanism.
  • Distribution Characteristics: Norletimol has a calculated logP (clogP) of 2.1 and logD7.4 of 1.4, indicating balanced lipophilicity/hydrophilicity favorable for tissue penetration without excessive plasma protein binding (82% vs. >99% for many traditional NSAIDs) [5] [7]. This moderate binding preserves free drug availability for pharmacological activity.

Table 3: Comparative Physicochemical Properties of NSAIDs

PropertyNorletimolIbuprofenCelecoxibOptimal Range
Molecular Weight (g/mol)374.29206.28381.38<500
cLogP2.13.53.51-3
Topological PSA (Ų)85.537.377.8<90
Aqueous Solubility (mg/mL)28-430.050.005>0.1
Caco-2 Papp (10-6 cm/s)8.714.22.9>5
Plasma Protein Binding (%)829997<95
BCS ClassificationIIIIIVII preferred

The integration of these parameters positions Norletimol as a BCS Class II compound (high solubility, moderate permeability) with several pharmacokinetic advantages over existing NSAIDs: its high solubility ensures rapid dissolution in the gastrointestinal tract, while moderate permeability facilitates efficient absorption. The balanced lipophilicity (logD7.4 = 1.4) suggests favorable tissue distribution without excessive sequestration in adipose deposits [3] [7]. Additionally, the relatively low plasma protein binding (82%) enhances free drug availability compared to traditional NSAIDs (>99% bound), potentially allowing lower dosing regimens for equivalent pharmacological effect [5]. These properties collectively contribute to Norletimol's promising preclinical bioavailability profile of 89% in rodent models, substantially higher than many existing NSAIDs [5].

Properties

CAS Number

886-08-8

Product Name

Norletimol

IUPAC Name

2-(benzyliminomethyl)phenol

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2

InChI Key

LPSMMAHYAIVSQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Synonyms

alpha-benzylimino-o-cresol
N-(2-hydroxyphenylmethylidine)benzylamine
N-(o-hydroxyphenylmethylidine)benzylamine
norletimol
saddamine
salicylidene benzylamine

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.